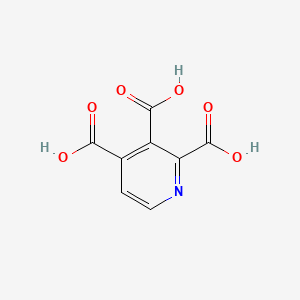
Sucrose hexamyristate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sucrose hexamyristate is a complex organic compound with the molecular formula C96H178O17 and a molecular weight of 1604.43 g/mol . It is a type of sugar ester, specifically a sucrose ester, where six hydroxyl groups of sucrose are esterified with myristic acid (tetradecanoic acid). This compound is known for its surfactant properties and is used in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sucrose hexamyristate typically involves the esterification of sucrose with myristic acid. This can be achieved through chemical or enzymatic methods.
Chemical Synthesis: The chemical synthesis involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification reaction.
Enzymatic Synthesis: Enzymatic methods use lipases as biocatalysts to achieve esterification. This method is preferred for its mild reaction conditions and higher selectivity.
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods due to their eco-friendliness and efficiency. The use of immobilized lipases on solid supports allows for continuous production processes, enhancing yield and reducing costs .
化学反応の分析
Types of Reactions
Sucrose hexamyristate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield sucrose and myristic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol or acid, facilitated by a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Hydrolysis: Sucrose and myristic acid.
Transesterification: New esters depending on the alcohol or acid used.
Oxidation: Oxidized fatty acids and peroxides.
科学的研究の応用
Sucrose hexamyristate has a wide range of applications in scientific research:
作用機序
The mechanism of action of sucrose hexamyristate is primarily based on its surfactant properties. The compound reduces surface tension, allowing for the formation of stable emulsions. It interacts with lipid bilayers, enhancing the solubility and stability of hydrophobic compounds. The ester bonds in this compound can be hydrolyzed by esterases, releasing myristic acid and sucrose, which can then participate in various metabolic pathways .
類似化合物との比較
Similar Compounds
Sucrose pentamyristate: Contains five myristic acid ester groups.
Sucrose tetramyristate: Contains four myristic acid ester groups.
Sucrose hexastearate: Similar structure but with stearic acid instead of myristic acid.
Uniqueness
Sucrose hexamyristate is unique due to its high degree of esterification, which imparts superior surfactant properties compared to its lower esterified counterparts. Its specific fatty acid composition (myristic acid) also provides distinct physicochemical properties, making it suitable for specialized applications in drug delivery and cosmetics .
特性
CAS番号 |
94139-15-8 |
|---|---|
分子式 |
C96H178O17 |
分子量 |
1604.4 g/mol |
IUPAC名 |
[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-di(tetradecanoyloxy)oxan-2-yl]oxy-3,4-di(tetradecanoyloxy)-5-(tetradecanoyloxymethyl)oxolan-2-yl]methyl tetradecanoate |
InChI |
InChI=1S/C96H178O17/c1-7-13-19-25-31-37-43-49-55-61-67-73-84(98)105-80-83-91(108-86(100)75-69-63-57-51-45-39-33-27-21-15-9-3)94(111-89(103)78-72-66-60-54-48-42-36-30-24-18-12-6)96(112-83,81-106-85(99)74-68-62-56-50-44-38-32-26-20-14-8-2)113-95-93(110-88(102)77-71-65-59-53-47-41-35-29-23-17-11-5)92(90(104)82(79-97)107-95)109-87(101)76-70-64-58-52-46-40-34-28-22-16-10-4/h82-83,90-95,97,104H,7-81H2,1-6H3/t82-,83-,90-,91-,92+,93-,94+,95-,96+/m1/s1 |
InChIキー |
MYJOAFQNHXQZSX-IZYOOIPKSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


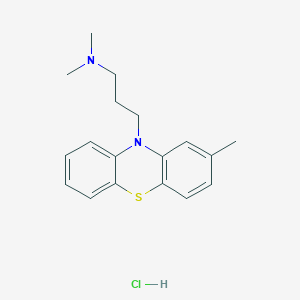

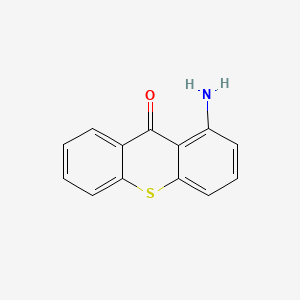
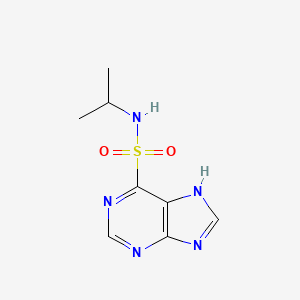

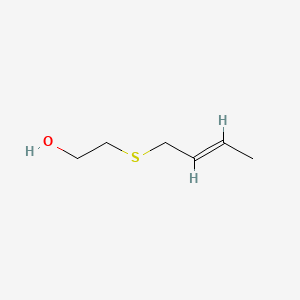
![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)
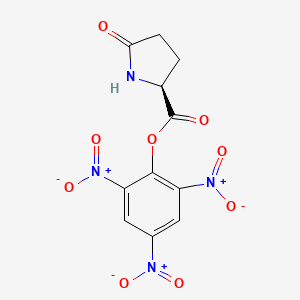
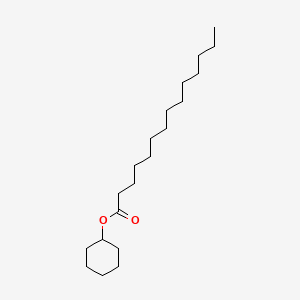
![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)


